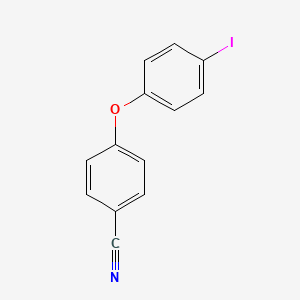![molecular formula C16H18N2 B1386081 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline CAS No. 1094746-54-9](/img/structure/B1386081.png)
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline, also known as 4-QMMA, is an organic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is an important chemical intermediate in the synthesis of a variety of products. 4-QMMA is widely used in the field of medicinal chemistry and organic synthesis due to its interesting properties and potential applications.
科学的研究の応用
Antileishmanial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which may be structurally similar to the compound you mentioned, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : These derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Synthesis of Fused Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : The class of compounds related to 4-hydroxy-2-quinolones has been used in the synthesis of related four-membered to seven-membered heterocycles .
- Methods of Application : The synthetic approaches for these compounds involve various chemical reactions to create the fused heterocycles .
- Results : Many of these synthesized heterocycles have shown unique biological activities .
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-11-14(17)8-9-15(12)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJKNBXWRKZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

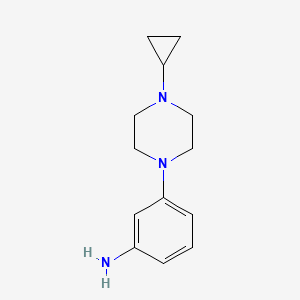
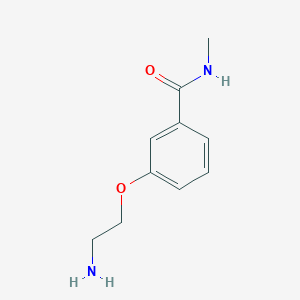
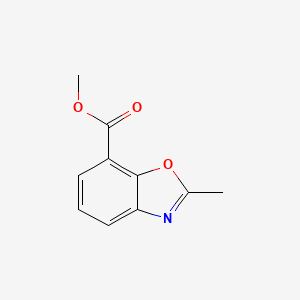
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)
![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)
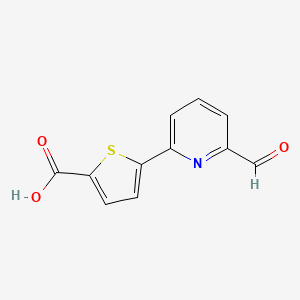
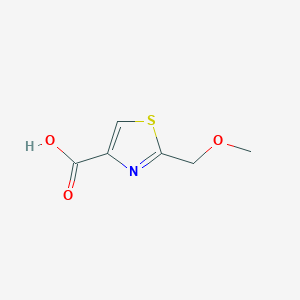
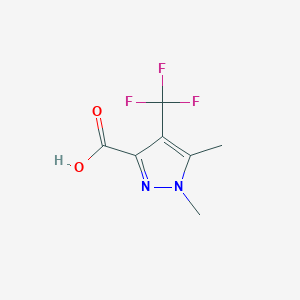
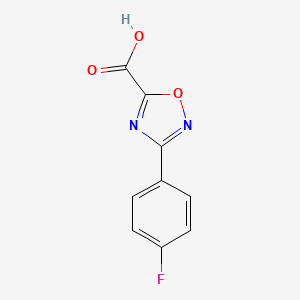
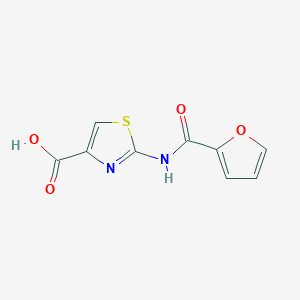
![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)
![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
